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# Application Notes and Protocols for Using ARN23765 in Ussing Chamber Experiments

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

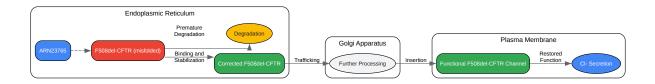
ARN23765 is a highly potent, picomolar-affinity pharmacological corrector of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] [3][4] This mutation is the most common cause of cystic fibrosis (CF), a genetic disorder that affects multiple organs.[5] The F508del mutation leads to misfolding and premature degradation of the CFTR protein, resulting in reduced chloride and bicarbonate ion transport across epithelial cell membranes.[3][5] ARN23765 acts as a Type I corrector, stabilizing the first membrane-spanning domain (MSD1) of the F508del-CFTR protein, thereby rescuing its trafficking to the cell surface and restoring its function as a chloride channel.[1][6][7]

Ussing chamber systems are a critical tool for the functional evaluation of CFTR modulators like **ARN23765**. This in vitro method allows for the measurement of ion transport across epithelial tissues and cell monolayers by isolating the apical and basolateral sides and measuring the short-circuit current (Isc), a direct measure of net ion movement.[8][9] These application notes provide detailed protocols for utilizing **ARN23765** in Ussing chamber experiments to assess the rescue of F508del-CFTR function in primary human bronchial epithelial (hBE) cells.

### **Mechanism of Action of ARN23765**



**ARN23765**'s primary mechanism is the correction of the F508del-CFTR protein's folding defect. By binding to and stabilizing the MSD1, it facilitates the proper conformational maturation of the protein within the endoplasmic reticulum, allowing it to escape degradation and traffic to the plasma membrane. This increases the density of functional F508del-CFTR channels at the cell surface, leading to a partial restoration of chloride secretion.



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Figure 1. ARN23765 mechanism of action.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **ARN23765** in rescuing F508del-CFTR function as determined by Ussing chamber and other functional assays.

Parameter	Cell Type	Value	Reference
EC50	F508del/F508del hBE cells	38 pM	[1][2][4]
EC50	CFBE41o- cells (YFP assay)	0.4 nM	[10]
EC50	FRT cells (YFP assay)	0.4 nM	[10]
Comparison	VX-809 EC50 in hBE cells	~200 nM	[10]

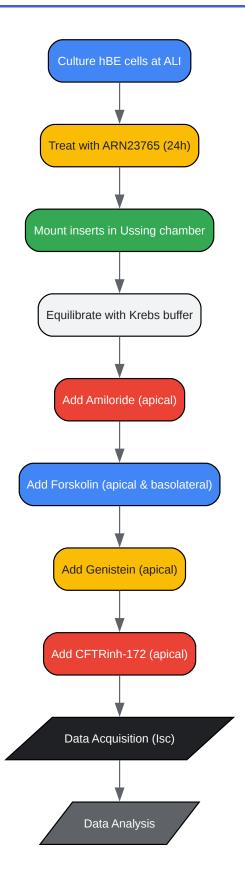


# **Experimental Protocols Cell Culture**

Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation are the gold standard for these experiments. Cells should be cultured on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for at least 3-4 weeks to achieve a well-differentiated, polarized monolayer.

## **Ussing Chamber Experimental Workflow**





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Figure 2. Ussing chamber experimental workflow.



### **Detailed Ussing Chamber Protocol**

- 1. Reagents and Buffers
- Krebs-Bicarbonate Ringer (KBR) Solution:
  - 115 mM NaCl
  - 25 mM NaHCO₃
  - 2.4 mM K<sub>2</sub>HPO<sub>4</sub>
  - 1.2 mM CaCl<sub>2</sub>
  - o 1.2 mM MgCl<sub>2</sub>
  - 0.4 mM KH<sub>2</sub>PO<sub>4</sub>
  - 10 mM D-glucose (in basolateral buffer)
  - 10 mM Mannitol (in apical buffer to maintain osmotic balance)
  - pH 7.4 when gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub> at 37°C.[7]
- Stock Solutions:
  - $\circ$  **ARN23765**: Prepare a stock solution in DMSO. The final concentration in the cell culture medium should be determined based on the desired dose-response curve (e.g., 0.1 pM to 1  $\mu$ M).
  - Amiloride: 10 mM in DMSO (final concentration 100 μM).
  - $\circ$  Forskolin: 10 mM in DMSO (final concentration 10  $\mu$ M).
  - Genistein: 30 mM in DMSO (final concentration 30 μM).
  - CFTRinh-172: 10 mM in DMSO (final concentration 10 μM).
- 2. Experimental Procedure



- Cell Treatment: Treat the differentiated hBE cell monolayers with the desired concentrations
  of ARN23765 or vehicle (DMSO) in the basolateral medium for 24 hours at 37°C.
- Ussing Chamber Setup:
  - Warm the KBR solution to 37°C and continuously gas with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
  - Mount the cell culture inserts into the Ussing chamber sliders.
  - Fill the apical and basolateral chambers with the appropriate KBR solution.
  - Equilibrate the system for 15-20 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.
- Pharmacological Additions: Add the following drugs sequentially and record the change in Isc after each addition until a new stable plateau is reached.
  - Amiloride (100 μM, apical): To inhibit the epithelial sodium channel (ENaC) and isolate chloride currents.
  - $\circ$  Forskolin (10  $\mu$ M, apical and basolateral): To activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR channels.
  - Genistein (30 μM, apical): A potentiator to further stimulate CFTR channel activity.
  - $\circ$  CFTRinh-172 (10  $\mu\text{M},$  apical): A specific CFTR inhibitor to confirm that the observed current is mediated by CFTR.
- 4. Data Acquisition and Analysis
- Continuously record the Isc throughout the experiment.
- The primary endpoint is the change in Isc (ΔIsc) in response to forskolin/genistein and the subsequent inhibition by CFTRinh-172.
- Calculate the ΔIsc for each condition. The magnitude of the CFTRinh-172-sensitive current is a direct measure of the functional rescue of F508del-CFTR by ARN23765.

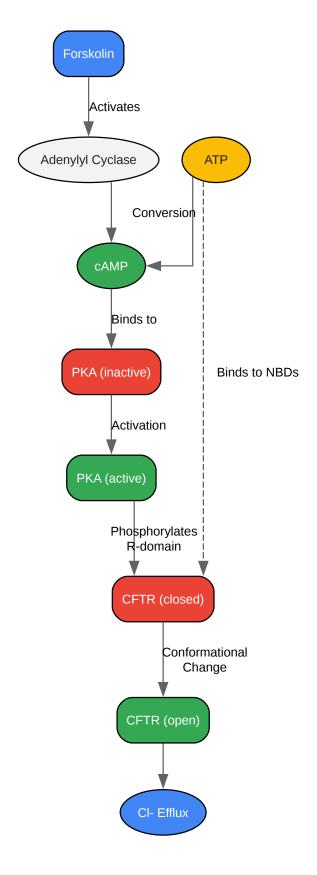


Plot the dose-response curve of ARN23765 concentration versus the CFTRinh-172-sensitive
 ΔIsc to determine the EC<sub>50</sub>.

## **CFTR Activation Signaling Pathway**

The activation of CFTR is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Forskolin, used in the Ussing chamber protocol, directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to a conformational change that opens the chloride channel.





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Figure 3. CFTR activation signaling pathway.



#### Conclusion

ARN23765 is a promising F508del-CFTR corrector with exceptional potency. The Ussing chamber assay is an indispensable tool for quantifying its efficacy in a physiologically relevant context. The protocols outlined in these application notes provide a robust framework for researchers to investigate the functional rescue of F508del-CFTR by ARN23765 and other novel corrector compounds. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for the advancement of cystic fibrosis therapeutics.

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